
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one: is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Functional Group Modifications: Introduction of the ethyl and methyl groups can be done through alkylation reactions.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the isoquinolinone core.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 3-ethyl-2-methyl-4-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 3-ethyl-4-hydroxy-2-methylisoquinoline.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Potential therapeutic applications due to its biological activities. Industry : Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-methylisoquinolin-1(2H)-one: Lacks the ethyl group.
3-Ethyl-2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group.
3-Ethyl-4-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the specific combination of ethyl, hydroxyl, and methyl groups on the isoquinolinone core, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
67456-15-9 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H13NO2/c1-3-10-11(14)8-6-4-5-7-9(8)12(15)13(10)2/h4-7,14H,3H2,1-2H3 |
Clave InChI |
NIWMBIVOLCNFKE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2C(=O)N1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
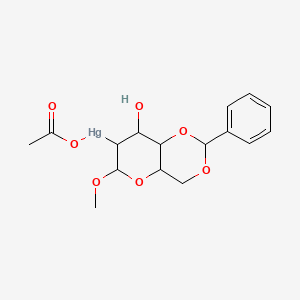
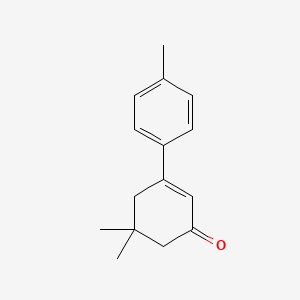
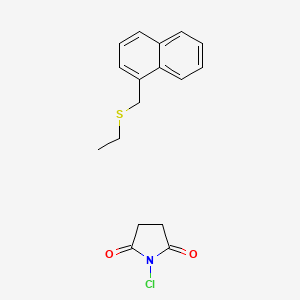
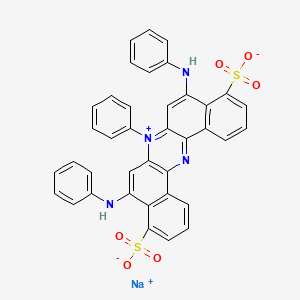

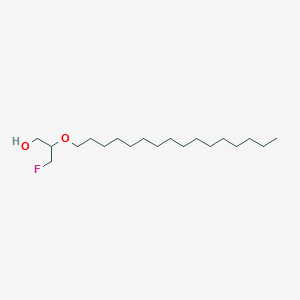


![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
